molecular formula C16H12F2O3 B1327978 2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-63-2

2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1327978
CAS No.: 898759-63-2
M. Wt: 290.26 g/mol
InChI Key: REYACYCGUXXUEW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C15H10F2O3 It is characterized by the presence of two fluorine atoms and a dioxolane ring attached to a benzophenone core

Preparation Methods

The synthesis of 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzoyl chloride and 1,3-dioxolane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives.

Scientific Research Applications

2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications may explore its use as a building block for drug development.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the dioxolane ring can influence the compound’s reactivity and binding affinity. These structural features may enable the compound to interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone can be compared with other similar compounds, such as:

  • 3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone
  • 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone
  • 4,5-Difluoro-1,3-dioxolan-2-one

These compounds share structural similarities but differ in the position and number of fluorine atoms or the presence of additional functional groups. The unique combination of fluorine atoms and the dioxolane ring in 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYACYCGUXXUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645086
Record name (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-63-2
Record name (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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